2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a chromene ring fused with a thienyl group, an amino group, and a nitrile group.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-8-5-10(18)14-11(6-8)19-15(17)9(7-16)13(14)12-3-2-4-20-12/h2-4,8,13H,5-6,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQTZVCPHTVGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the condensation of 4-hydroxy-6-methylpyran-2-one, aromatic aldehydes, and malononitrile or cyanoacetates in the presence of a catalyst such as alum (KAl(SO4)2·12H2O) under conventional or microwave conditions . This method is advantageous due to its use of inexpensive, non-toxic, and reusable catalysts, as well as its excellent yields and short reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multi-component reactions in aqueous media are often employed. These methods are favored for their environmental benefits, including the use of water as a solvent and the reduction of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitrile group to an amine.
Substitution: The amino and thienyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast carcinoma)
- HCT-116 (colon carcinoma)
- HepG2 (liver carcinoma)
In vitro assays, such as the MTT assay, have demonstrated that these compounds can achieve IC50 values indicating strong cytotoxicity against these cell lines. The mechanism of action is believed to involve disruption of microtubule formation during mitosis, leading to apoptosis in cancer cells .
Antioxidant Properties
The compound has also been studied for its antioxidant potential. It has demonstrated significant free radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases. Studies using the DPPH radical scavenging assay have shown comparable efficacy to standard antioxidants like ascorbic acid .
Structure–Activity Relationship (SAR)
The biological activity of 2-amino derivatives often correlates with specific structural features:
- Substituent Position : The position of substituents on the pyran ring affects lipophilicity and potency.
- Functional Groups : The presence of amino and cyano groups enhances interactions with cellular targets, increasing biological activity .
Study on Anticancer Activity
A study conducted on synthesized derivatives including 2-amino-7-methyl analogs revealed:
- Method : MTT assay for cell viability.
- Results : IC50 values indicated strong inhibition of tumor growth across multiple cell lines.
Antioxidant Activity Evaluation
Another study evaluated the antioxidant properties using:
- Method : DPPH radical scavenging assay.
- Results : Showed significant scavenging activity, suggesting potential applications in formulations aimed at oxidative stress mitigation.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-7-methyl-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in the fused ring system.
2-amino-7-methyl-5-oxo-4-(2-thienyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: Another structurally related compound with variations in the ring fusion and functional groups.
Uniqueness
The uniqueness of 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound belonging to the chromene class of heterocyclic compounds. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under consideration has garnered attention due to its unique structural features and potential pharmacological applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 272.32 g/mol. The structure includes a chromenone core with an amino group and a thiophene ring, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain chromene derivatives induce caspase-dependent apoptosis and inhibit cell migration in various cancer cell lines .
Table 1: Summary of Anticancer Activities
| Compound | Activity | Mechanism |
|---|---|---|
| Chromene derivatives | Anticancer | Inhibition of tubulin polymerization |
| 2-Amino derivatives | Apoptosis induction | Caspase activation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar chromene derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens. The presence of the thiophene ring enhances this activity by potentially disrupting microbial cell membranes or inhibiting key metabolic pathways .
Table 2: Antimicrobial Efficacy
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of chromene derivatives. Modifications in the thiophene ring or the introduction of additional functional groups can significantly alter potency and selectivity against various biological targets. For example, substituents on the thiophene ring have been shown to enhance anticancer activity by improving binding affinity to target proteins .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various chromene derivatives in vitro. The results demonstrated that compounds with a similar structure to 2-amino-7-methyl-5-oxo exhibited significant cytotoxic effects on breast cancer cells, leading to increased apoptosis rates compared to controls .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiophene-containing chromenes. The study found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Q. Basic: What are the common synthetic routes for preparing 2-amino-7-methyl-4-(thiophen-2-yl) chromene derivatives?
A one-pot three-component reaction involving aldehydes, malononitrile, and cyclic ketones in aqueous media is widely used for synthesizing chromene-3-carbonitrile derivatives. For example, substituted chromenes can be synthesized via condensation reactions under green conditions to minimize byproducts . Alternative routes include reacting bis(pyridin-2-ylmethyl)amine with formaldehyde and organic solvents to introduce fluorescent properties .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures improve eco-compatibility .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) can accelerate cyclization .
- Temperature : Controlled heating (70–90°C) balances reaction speed and thermal stability of intermediates .
- Byproduct analysis : HPLC or TLC monitoring helps identify side products like uncyclized intermediates .
Structural Characterization
Q. Basic: What techniques are used for structural elucidation of this chromene derivative?
- X-ray crystallography : Determines bond lengths, angles, and ring puckering parameters (e.g., triclinic crystal system with space group P1 for related analogs) .
- NMR spectroscopy : and NMR resolve substituent effects, such as thiophen-2-yl ring anisotropy and amino group shifts .
- IR spectroscopy : CN and C=O stretching frequencies (~2200 cm⁻¹ and ~1650 cm⁻¹) confirm functional groups .
Q. Advanced: How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?
- Compare experimental data with ab initio calculations (e.g., DFT) to validate deviations .
- Analyze hydrogen-bonding motifs (e.g., N–H⋯O interactions) that influence molecular packing and stability .
- Use software like PLATON to assess torsional angles and validate puckering parameters for the tetrahydrochromene ring .
Biological and Functional Properties
Q. Basic: What biological activities are associated with this compound?
Chromene derivatives exhibit antimicrobial, antifungal, and antioxidant properties. The thiophen-2-yl substituent may enhance membrane permeability, while the amino and nitrile groups enable interactions with biological targets .
Q. Advanced: How can researchers design experiments to evaluate its mechanism of action in cellular imaging?
- Fluorescence assays : Test excitation/emission profiles (e.g., λex = 350 nm, λem = 450 nm) in live/fixed cells .
- Selectivity studies : Compare nucleolar staining efficiency in plant vs. animal cells using confocal microscopy .
- Structure-activity relationships (SAR) : Synthesize analogs with modified thiophene or amino groups to assess fluorescence intensity and localization .
Applications in Material Science
Q. Basic: What non-biological applications are reported for this compound?
Its fluorescent properties make it a candidate for:
- Chemical sensors : Detect metal ions via fluorescence quenching .
- Optoelectronic materials : Chromene cores are used in organic LEDs (OLEDs) due to π-conjugated systems .
Q. Advanced: How can the structure be modified to enhance fluorescence quantum yield?
- Introduce electron-donating groups (e.g., –OCH₃) to the chromene core to redshift emission .
- Form metal complexes (e.g., with Zn²⁺) to stabilize excited states and reduce non-radiative decay .
Data Analysis and Interpretation
Q. Advanced: How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
